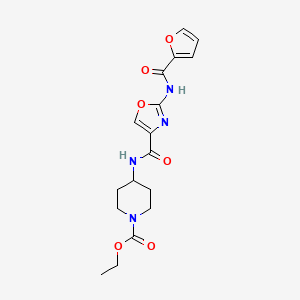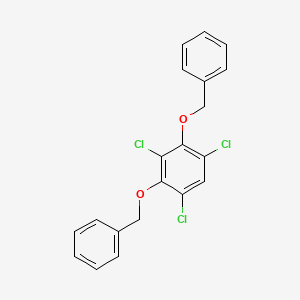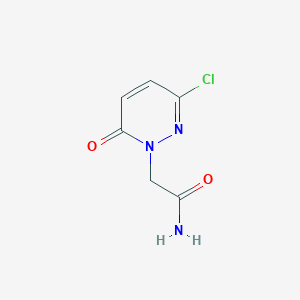
2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(4-cyanophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(4-cyanophenyl)acetamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of small molecule inhibitors that target specific enzymes or biological pathways.
科学的研究の応用
Antiviral Activity
Pyrimidine derivatives, such as the compound , have been studied for their antiviral properties. These compounds can inhibit the replication of various RNA and DNA viruses, making them potential candidates for antiviral drug development. The specific mechanisms by which they exert their antiviral effects can include the inhibition of viral entry into host cells, the interference with viral replication machinery, or the modulation of the host’s immune response to enhance antiviral defense .
Anticancer Potential
The structural features of pyrimidine derivatives allow them to interact with various biological targets that are relevant in cancer therapy. They can act as kinase inhibitors, disrupting signaling pathways that are crucial for tumor growth and proliferation. Additionally, these compounds may possess the ability to induce apoptosis in cancer cells, further contributing to their therapeutic potential in oncology .
Neuroprotective Effects
Compounds with pyrimidine structures have been investigated for their neuroprotective effects. They may offer protection against neurotoxicity by modulating neurotransmitter systems or by reducing oxidative stress within the nervous system. This can be particularly beneficial in the treatment of neurodegenerative diseases where oxidative damage and neurotransmitter imbalance are key pathological features .
Anti-inflammatory Properties
The anti-inflammatory properties of pyrimidine derivatives stem from their ability to inhibit the production of pro-inflammatory cytokines and mediators. By doing so, they can reduce inflammation and alleviate symptoms associated with inflammatory diseases. This makes them valuable in the research of new treatments for conditions like arthritis, asthma, and inflammatory bowel disease .
Antioxidant Effects
Oxidative stress is implicated in the pathogenesis of various diseases, and antioxidants are crucial in mitigating these effects. Pyrimidine derivatives have shown potential as antioxidants, scavenging free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. This antioxidant activity can be harnessed in the development of therapies for diseases where oxidative stress plays a significant role .
Enzyme Inhibition
Certain pyrimidine derivatives are known to inhibit enzymes that are important in disease processes. For example, they can inhibit acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibiting this enzyme can be beneficial in treating diseases like Alzheimer’s, where acetylcholine levels are typically reduced .
特性
IUPAC Name |
2-[6-[(4-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-N-(4-cyanophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5OS/c21-16-5-1-15(2-6-16)11-23-18-9-20(25-13-24-18)28-12-19(27)26-17-7-3-14(10-22)4-8-17/h1-9,13H,11-12H2,(H,26,27)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQZLXTWHNWBCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC(=NC=N2)SCC(=O)NC3=CC=C(C=C3)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(4-cyanophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2973672.png)



![Methyl {[3-cyano-4-(4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2973676.png)



![6-bromo-3-{5-(4-bromophenyl)-1-[(4-methylpiperazin-1-yl)acetyl]-4,5-dihydro-1H-pyrazol-3-yl}-4-phenylquinolin-2(1H)-one](/img/structure/B2973685.png)
![tert-Butyl 4-oxo-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B2973687.png)


![1,8-Diazatricyclo[7.5.0.0,2,7]tetradeca-2,4,6,8-tetraen-5-amine](/img/structure/B2973692.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2973694.png)